molecular formula C16H20N2O3 B8339182 1-Diethylcarbamoylmethyl-1H-indole-4-carboxylic acid methyl ester

1-Diethylcarbamoylmethyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8339182
M. Wt: 288.34 g/mol
InChI Key: HTXMSSBXEHXJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Diethylcarbamoylmethyl-1H-indole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

methyl 1-[2-(diethylamino)-2-oxoethyl]indole-4-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11-18-10-9-12-13(16(20)21-3)7-6-8-14(12)18/h6-10H,4-5,11H2,1-3H3

InChI Key

HTXMSSBXEHXJKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=CC2=C(C=CC=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl indole-4-carboxylate (50 mg, 2.85 mmol) and 2-chloro-N,N-diethylacetamide (854 mg, 5.71 mmol) are dissolved in DMF (10 ml) and to the solution is added potassium carbonate (986 mg, 7.14 mmol). The reaction is heated using microwave radiation at 100° C. for 2 hours, then diluted with DCM (60 ml) and washed with water (5×10 ml). Drying over MgSO4, concentration in vacuo, and trituration with Et2O affords 1-Diethylcarbamoylmethyl-1H-indole-4-carboxylic acid methyl ester; [M+H]+ 289.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
854 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
986 mg
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

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